N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a pyrimidine ring and a dihydrobenzo[b][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine derivative, which is then coupled with a dihydrobenzo[b][1,4]dioxine precursor. Key steps include:
Formation of the Pyrimidine Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrimidine derivative is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)benzamide: Similar structure but lacks the dihydrobenzo[b][1,4]dioxine moiety.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide: Lacks the pyrimidine ring.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of the pyrimidine ring and the dihydrobenzo[b][1,4]dioxine moiety, which may confer distinct biological activities and chemical properties not seen in the individual components.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-6-5-11-7-16-10-17-8-11)14-9-20-12-3-1-2-4-13(12)21-14/h1-4,7-8,10,14H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYCBDXAUNSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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